4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Functional Group Modifications: Hydroxylation and carboxamidation steps are carried out to introduce the hydroxy and carboxamide groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline ketone derivative, while reduction of the carbonyl group would yield a quinoline alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinoline-3-carboxamide: Another quinoline derivative with potential biological activities.
Uniqueness
4-Hydroxy-2-oxo-1-propyl-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-propyl-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-2-10-21-14-8-4-3-7-13(14)16(22)15(18(21)24)17(23)20-12-6-5-9-19-11-12/h3-9,11,22H,2,10H2,1H3,(H,20,23) |
InChI Key |
AHILVHGMVZRAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |
Origin of Product |
United States |
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